molecular formula C20H22F3NO3 B2456891 N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide CAS No. 1798659-43-4

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide

Cat. No.: B2456891
CAS No.: 1798659-43-4
M. Wt: 381.395
InChI Key: NNGOHPMQOPHOLJ-UHFFFAOYSA-N
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Description

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide is a complex organic compound characterized by its unique structure, which includes methoxy and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide typically involves multiple steps. The initial step often includes the preparation of the intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes may involve:

    Aromatic substitution reactions: to introduce the methoxy groups.

    Friedel-Crafts acylation: to attach the trifluoromethyl group.

    Amidation reactions: to form the propanamide structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield aldehydes or acids, while reduction of the amide group may produce amines.

Scientific Research Applications

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The methoxy and trifluoromethyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)ethyl)-3-(4-methylphenyl)propanamide
  • N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-(4-chlorophenyl)propanamide
  • N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-(4-fluorophenyl)propanamide

Uniqueness

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3NO3/c1-26-17-6-4-3-5-16(17)18(27-2)13-24-19(25)12-9-14-7-10-15(11-8-14)20(21,22)23/h3-8,10-11,18H,9,12-13H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGOHPMQOPHOLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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